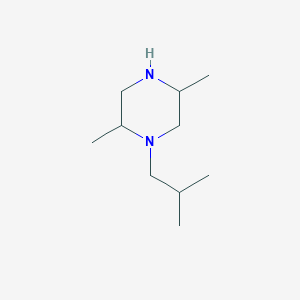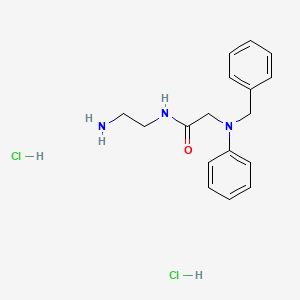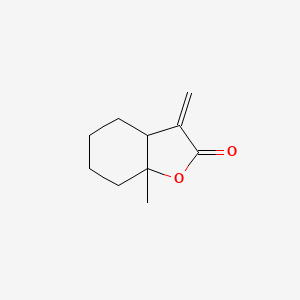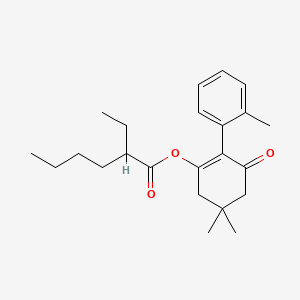![molecular formula C13H29BrMgOSi B13777054 Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- CAS No. 68516-34-7](/img/structure/B13777054.png)
Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- is a chemical compound with the molecular formula C13H29BrMgOSi It is a magnesium-organic compound that features a bromine atom and a trimethylsilyloxy group attached to a decyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- typically involves the reaction of a decyl bromide derivative with magnesium in the presence of a suitable solvent. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture interference. The trimethylsilyloxy group is introduced through a subsequent reaction with trimethylsilyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the purity of reactants to ensure high yield and quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: It can be reduced to form simpler magnesium-organic compounds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Nucleophiles: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide or hydroxide, while substitution reactions can produce a variety of functionalized magnesium-organic compounds .
Wissenschaftliche Forschungsanwendungen
Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- exerts its effects involves its interaction with various molecular targets. The bromine atom and trimethylsilyloxy group play crucial roles in its reactivity and binding affinity. The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, leading to the formation of new compounds with desired properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium, bromo[10-[(trimethylsilyl)oxy]octyl]-
- Magnesium, bromo[10-[(trimethylsilyl)oxy]hexyl]-
- Magnesium, bromo[10-[(trimethylsilyl)oxy]butyl]-
Uniqueness
Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- is unique due to its specific chain length and the presence of the trimethylsilyloxy group. This combination imparts distinct chemical properties, such as solubility, reactivity, and stability, making it suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
68516-34-7 |
|---|---|
Molekularformel |
C13H29BrMgOSi |
Molekulargewicht |
333.66 g/mol |
IUPAC-Name |
magnesium;decoxy(trimethyl)silane;bromide |
InChI |
InChI=1S/C13H29OSi.BrH.Mg/c1-5-6-7-8-9-10-11-12-13-14-15(2,3)4;;/h1,5-13H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
OVNOLQSFKNRUHU-UHFFFAOYSA-M |
Kanonische SMILES |
C[Si](C)(C)OCCCCCCCCC[CH2-].[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















